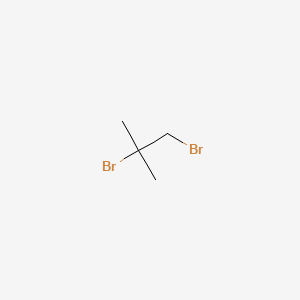

1,2-Dibromo-2-methylpropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTXSEXYPROZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862262 | |

| Record name | Propane, 1,2-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-34-3 | |

| Record name | 2-Bromoisobutyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2-dibromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,2-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ3DRB3J8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dibromo-2-methylpropane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dibromo-2-methylpropane, along with a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Information

This compound, also known as isobutylene (B52900) bromide, is a halogenated hydrocarbon.[1] It serves as a versatile reagent in organic synthesis, particularly in reactions involving nucleophilic substitution and as a starting material for the creation of more complex molecules.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value |

| Molecular Formula | C₄H₈Br₂[2][3][4][5][6] |

| Molecular Weight | 215.91 g/mol [2][3][4][7][8] |

| CAS Number | 594-34-3[1][2][3] |

| Appearance | Clear, colorless liquid[8] |

| Density | 1.75 g/mL at 25 °C[7][8] |

| Boiling Point | 148-150 °C at 763 mmHg[7][8] |

| Melting Point | 10.5 °C[8] |

| Refractive Index | 1.5093 at 20 °C[7] |

| Vapor Pressure | 15 mmHg at 20 °C[7][8] |

| Vapor Density | 7.5 (vs air)[7][8] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic addition of bromine (Br₂) to isobutylene ((CH₃)₂C=CH₂). This reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion.

Experimental Workflow: Synthesis via Bromination

The following diagram illustrates the general workflow for the synthesis of this compound from isobutylene and bromine.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Isobutylene

-

Liquid Bromine

-

Dichloromethane (B109758) (or other inert solvent)

-

5% aqueous Sodium Thiosulfate solution

-

Saturated aqueous Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve isobutylene in dichloromethane and cool the solution to 0-5 °C in an ice bath.

-

Addition of Bromine: Slowly add a solution of liquid bromine in dichloromethane to the stirred isobutylene solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. The disappearance of the red-brown color of bromine indicates the progress of the reaction.

-

Quenching: Once the addition is complete and the reaction mixture is stirred for an additional 30 minutes, quench any unreacted bromine by adding 5% aqueous sodium thiosulfate solution until the color disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.

Logical Relationship in Synthesis

The synthesis of this compound is a classic example of an electrophilic addition reaction to an alkene. The logical progression of this reaction mechanism is a key concept in organic chemistry.

Caption: Logical steps in the electrophilic addition of bromine to isobutylene.

References

- 1. Propane, 1,2-dibromo-2-methyl- [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1,2-二溴-2-甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 594-34-3 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Synthesis of 1,2-Dibromo-2-methylpropane from Isobutylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-dibromo-2-methylpropane from isobutylene (B52900) (2-methylpropene). The document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

The addition of bromine to alkenes is a fundamental reaction in organic chemistry, yielding vicinal dibromides. The synthesis of this compound from isobutylene is a classic example of electrophilic addition. This compound serves as a valuable intermediate in various organic syntheses, including the introduction of a tertiary butyl group and the formation of other functionalized derivatives. Understanding the nuances of this reaction is crucial for chemists in diverse fields, from academic research to industrial drug development.

Reaction Mechanism

The reaction between isobutylene and bromine proceeds via an electrophilic addition mechanism. The electron-rich double bond of the isobutylene molecule attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion, formed in the initial step, then acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the bromonium ion bridge. This "anti-addition" results in the formation of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

-

Isobutylene (2-methylpropene)

-

Bromine

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride, or glacial acetic acid)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, dissolve isobutylene in a suitable inert solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred isobutylene solution from the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be controlled to maintain a low reaction temperature.

-

Reaction Completion: Continue stirring the reaction mixture in the ice bath for a specified period after the addition is complete to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted bromine and hydrobromic acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

The following tables summarize key quantitative data for the starting material, reagent, and the final product.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Isobutylene | C₄H₈ | 56.11 | -6.9 | 0.5879 (at -10°C) | N/A |

| Bromine | Br₂ | 159.81 | 58.8 | 3.1028 (at 25°C) | 1.6579 |

| This compound | C₄H₈Br₂ | 215.92 | 148-150 | 1.750 (at 25°C) | 1.5093 (at 20°C) |

Table 2: Reaction Parameters (Representative)

| Parameter | Value |

| Reactant Ratio (Isobutylene:Bromine) | 1:1 |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Reaction Temperature | 0 - 5 °C |

| Reaction Time | 1 - 2 hours |

| Typical Yield | High (often >90%) |

Safety Precautions

This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Isobutylene: is a flammable gas. Handle with care and avoid ignition sources.

-

Bromine: is highly corrosive, toxic, and causes severe burns. Handle with extreme caution, using gloves, safety goggles, and a lab coat. Work in a fume hood is mandatory.

-

This compound: is harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen. Avoid exposure and handle with appropriate PPE.

-

Solvents: Dichloromethane and carbon tetrachloride are hazardous and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets. One for the two equivalent protons of the -CH₂Br group and another for the six equivalent protons of the two -CH₃ groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for two bromine atoms.

Conclusion

The synthesis of this compound from isobutylene is a straightforward and high-yielding electrophilic addition reaction. By following a carefully designed experimental protocol and adhering to strict safety precautions, this important chemical intermediate can be efficiently prepared in a laboratory setting. The detailed information provided in this guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

An In-depth Technical Guide to the Bromination of 2-Methylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary mechanisms governing the bromination of 2-methylpropene: electrophilic addition and radical substitution. The reaction conditions dictate the mechanistic pathway, leading to distinct isomeric products. This document details these mechanisms, presents relevant quantitative data, and provides standardized experimental protocols for the synthesis of the respective products.

Electrophilic Addition of Bromine to 2-Methylpropene

Under typical laboratory conditions, in the absence of radical initiators, 2-methylpropene reacts with molecular bromine (Br₂) via an electrophilic addition mechanism. This reaction proceeds through a cyclic bromonium ion intermediate to yield the vicinal dihalide, 1,2-dibromo-2-methylpropane.

Mechanism of Electrophilic Addition

The reaction is initiated by the interaction of the electron-rich π-bond of the 2-methylpropene with the bromine molecule. The π electrons act as a nucleophile, attacking one of the bromine atoms and displacing a bromide ion. This results in the formation of a three-membered ring intermediate known as a bromonium ion.[1][2] The positive charge is located on the bromine atom, which is bonded to both carbons of the original double bond.[3]

In the second step, the bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge.[3] This backside attack is analogous to an Sₙ2 reaction and results in the opening of the three-membered ring. The attack occurs at the more substituted carbon atom due to its greater ability to stabilize a partial positive charge in the transition state. This regioselectivity leads to the formation of this compound as the major product.[3]

Quantitative Data

While specific kinetic data for the bromination of 2-methylpropene is not extensively detailed in readily accessible literature, the general kinetics for the electrophilic addition of bromine to alkenes have been studied. The rate law can be complex and dependent on the reaction conditions, particularly the solvent. In non-polar solvents, the rate law is often found to be second-order in bromine, suggesting the involvement of a second bromine molecule in the rate-determining step to assist in polarizing the Br-Br bond and stabilizing the departing bromide ion.

| Parameter | Value / Observation | Source(s) |

| Reaction Type | Electrophilic Addition | [3] |

| Major Product | This compound | [4] |

| General Rate Law | Rate = k[Alkene][Br₂]² (in non-polar solvents) | N/A |

| Stereochemistry | Anti-addition | [5] |

Table 1: Summary of Electrophilic Bromination of 2-Methylpropene.

Product Characterization Data: this compound

| Data Type | Observation | Source(s) |

| Molecular Formula | C₄H₈Br₂ | [6] |

| Molecular Weight | 215.91 g/mol | [6] |

| Appearance | Clear colorless liquid | [N/A] |

| ¹H NMR (CDCl₃) | Peaks corresponding to the -CH₂Br and -C(Br)(CH₃)₂ groups. | [7][8][9] |

| ¹³C NMR | Resonances for the quaternary and primary carbons bonded to bromine, and the methyl carbons. | [N/A] |

| IR Spectrum | C-H stretching (~2850-2980 cm⁻¹), C-H bending (~1370-1470 cm⁻¹), and characteristic C-Br stretching vibrations (~500-750 cm⁻¹). | [10] |

Table 2: Spectroscopic and Physical Data for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-methylpropene (can be bubbled from a cylinder or generated in situ)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 2-methylpropene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0°C.

-

Prepare a solution of bromine (1.0 eq) in an equal volume of dichloromethane and place it in a dropping funnel.

-

Add the bromine solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature at 0°C. The characteristic reddish-brown color of bromine should disappear as the reaction proceeds.[4]

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

-

If a persistent bromine color remains, add a few drops of a saturated sodium thiosulfate (B1220275) solution to quench the excess bromine.

-

Transfer the reaction mixture to a separatory funnel and wash with deionized water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, this compound.

-

The product can be further purified by vacuum distillation if necessary.

Figure 1: Electrophilic addition pathway for the bromination of 2-methylpropene.

Radical Substitution (Allylic Bromination) of 2-Methylpropene

When 2-methylpropene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light, AIBN, or benzoyl peroxide), a free-radical substitution reaction occurs at the allylic position.[11][12] This reaction, known as the Wohl-Ziegler reaction, selectively yields 3-bromo-2-methylpropene (B116875). The key to this selectivity is maintaining a very low concentration of molecular bromine throughout the reaction, which disfavors the competing electrophilic addition pathway.[13][14]

Mechanism of Radical Substitution

The reaction proceeds via a radical chain mechanism involving three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or the weak N-Br bond in NBS under heat or light, which generates a small number of bromine radicals (Br•).[13]

-

Propagation: This stage consists of two repeating steps.

-

A bromine radical abstracts a hydrogen atom from one of the methyl groups (the allylic position) of 2-methylpropene. This is the rate-determining step and forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[13]

-

The HBr produced reacts with NBS to generate a molecule of bromine (Br₂).[12] This step is crucial as it keeps the concentration of both HBr and Br₂ low.

-

The allylic radical then reacts with the newly formed Br₂ molecule to yield the product, 3-bromo-2-methylpropene, and a new bromine radical, which continues the chain reaction.[15]

-

-

Termination: The chain reaction is terminated when any two radical species combine. This can involve the coupling of two bromine radicals, two allylic radicals, or a bromine and an allylic radical.

Quantitative Data

The selectivity for allylic substitution over addition is highly dependent on maintaining a low concentration of Br₂. NBS serves as the reagent of choice because its reaction with HBr provides a slow, steady supply of Br₂.[14]

| Parameter | Value / Observation | Source(s) |

| Reaction Type | Free-Radical Substitution | [16] |

| Major Product | 3-bromo-2-methylpropene | [11] |

| Reagents | N-Bromosuccinimide (NBS), Radical Initiator (light, AIBN) | [11][15] |

| Solvent | Non-polar, e.g., CCl₄ | [12] |

| General Rate Law | Rate = k[Alkene][Br•] (dependent on radical concentration) | N/A |

Table 3: Summary of Radical Bromination of 2-Methylpropene.

Product Characterization Data: 3-bromo-2-methylpropene

| Data Type | Observation | Source(s) |

| Molecular Formula | C₄H₇Br | [6] |

| Molecular Weight | 135.00 g/mol | [6] |

| Appearance | Light yellow liquid | N/A |

| Boiling Point | 94-95 °C | [17][18] |

| ¹H NMR | Characteristic peaks for vinylic protons, allylic protons, and methyl protons. | N/A |

| ¹³C NMR | Resonances for the sp² carbons of the double bond, the allylic carbon, and the methyl carbon. | [N/A] |

| IR Spectrum | C=C stretching (~1650 cm⁻¹), C-H stretching (>3000 cm⁻¹ for sp² C-H), and C-Br stretching vibrations. | [17] |

Table 4: Spectroscopic and Physical Data for 3-bromo-2-methylpropene.

Experimental Protocol: Allylic Bromination

This protocol provides a general method for the synthesis of 3-bromo-2-methylpropene using NBS.

Materials:

-

2-methylpropene

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

-

Light source (e.g., a sunlamp, if used as initiator)

-

Filtration apparatus

Procedure:

-

In a fume hood, add 2-methylpropene (1.0 eq), recrystallized NBS (1.0 eq), and a catalytic amount of AIBN (0.02 eq) to a round-bottom flask containing anhydrous carbon tetrachloride.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. If using photochemical initiation, irradiate the flask with a suitable light source.

-

The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) byproduct that floats on the surface of CCl₄.

-

Continue refluxing for 2-4 hours or until the reaction is complete (as determined by GC or TLC analysis).

-

Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

-

The resulting crude 3-bromo-2-methylpropene can be purified by fractional distillation.

Figure 2: Radical substitution pathway for the allylic bromination of 2-methylpropene.

Comparative Experimental Workflow

The choice of reaction conditions is paramount in selectively synthesizing either this compound or 3-bromo-2-methylpropene. The following diagram illustrates the divergent workflows based on the desired product.

Figure 3: Comparative workflow for the selective bromination of 2-methylpropene.

References

- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. homework.study.com [homework.study.com]

- 3. gauthmath.com [gauthmath.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Question: Treatment of 2-methylpropene with which of the following react.. [askfilo.com]

- 6. 3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(594-34-3) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Predict the products of the following reactions. (c) 2-methylprop... | Study Prep in Pearson+ [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. orgosolver.com [orgosolver.com]

- 16. chegg.com [chegg.com]

- 17. scientificlabs.com [scientificlabs.com]

- 18. 3-Bromo-2-methylpropene Methallyl bromide [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 1,2-Dibromo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromo-2-methylpropane and its isomers, focusing on their structural variations, stereochemical properties, and methods of synthesis and characterization. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction to Dibrominated Butanes

The molecular formula C₄H₈Br₂ represents a variety of structural isomers, each with unique physical and chemical properties. These compounds are valuable as alkylating agents, intermediates in organic synthesis, and as building blocks for more complex molecules. This compound is one of these isomers, notable for its tertiary alkyl bromide structure. Understanding the full isomeric landscape of C₄H₈Br₂ is crucial for designing synthetic routes and for the development of new chemical entities.

Structural Isomers of C₄H₈Br₂

There are nine constitutional isomers of dibromobutane. These isomers differ in the connectivity of the carbon skeleton and the position of the bromine atoms.

Table 1: Structural Isomers of C₄H₈Br₂

| IUPAC Name | Structure |

| 1,1-Dibromobutane | CH₃CH₂CH₂CHBr₂ |

| 1,2-Dibromobutane | CH₃CH₂CH(Br)CH₂Br |

| 1,3-Dibromobutane | CH₃CH(Br)CH₂CH₂Br |

| 1,4-Dibromobutane | BrCH₂CH₂CH₂CH₂Br |

| 2,2-Dibromobutane | CH₃CH₂C(Br)₂CH₃ |

| 2,3-Dibromobutane | CH₃CH(Br)CH(Br)CH₃ |

| 1,1-Dibromo-2-methylpropane | (CH₃)₂CHCHBr₂ |

| This compound | (CH₃)₂C(Br)CH₂Br |

| 1,3-Dibromo-2-methylpropane | BrCH₂CH(CH₃)CH₂Br |

Stereochemistry

Several of the structural isomers of C₄H₈Br₂ possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

-

This compound: This molecule does not have a chiral center and is therefore achiral.

-

1,2-Dibromobutane: The C2 carbon is a chiral center, meaning this molecule exists as a pair of enantiomers (R)-1,2-dibromobutane and (S)-1,2-dibromobutane.

-

1,3-Dibromobutane: The C3 carbon is a chiral center, leading to the existence of (R)-1,3-dibromobutane and (S)-1,3-dibromobutane.

-

2,3-Dibromobutane: This isomer has two chiral centers (C2 and C3). It can exist as a pair of enantiomers ((2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane) and a meso compound ((2R,3S)-2,3-dibromobutane), which is achiral due to an internal plane of symmetry.

The other isomers (1,1-dibromobutane, 1,4-dibromobutane, 2,2-dibromobutane, 1,1-dibromo-2-methylpropane, and 1,3-dibromo-2-methylpropane) are all achiral.

An In-depth Technical Guide on the Solubility of 1,2-Dibromo-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromo-2-methylpropane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, inferred solubility based on the principle of "like dissolves like," and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, also known as isobutylene (B52900) bromide, is a halogenated organic compound with the chemical formula C₄H₈Br₂. It exists as a colorless liquid at room temperature.[1][2] Understanding its solubility is crucial for its application in organic synthesis, reaction kinetics, and purification processes.

Qualitative Solubility of this compound

While specific quantitative data is scarce, the solubility of this compound can be inferred from its chemical structure and the general principle that "like dissolves like." As a haloalkane, it is expected to be miscible with a wide range of common organic solvents. It is reported to be slightly soluble in water.[2][3][4]

The table below summarizes the expected qualitative solubility of this compound in various organic solvents based on the properties of similar compounds and general chemical principles.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble / Miscible | The polarity of the C-Br bonds in this compound allows for dipole-dipole interactions with polar protic solvents. |

| Ethanol | Soluble / Miscible | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds (though less relevant for the solute) contribute to miscibility. | |

| Polar Aprotic | Acetone (B3395972) | Soluble / Miscible | The strong dipole moment of acetone facilitates the dissolution of polar solutes like this compound. |

| Dichloromethane (B109758) | Soluble / Miscible | As a halogenated solvent, dichloromethane shares structural similarities with the solute, promoting miscibility. | |

| Nonpolar | Diethyl Ether | Soluble / Miscible | The nonpolar character of the alkyl portion of this compound contributes to its solubility in nonpolar solvents. |

| Hexane | Soluble / Miscible | Van der Waals forces between the nonpolar solvent and the alkyl groups of the solute are the primary driving force for dissolution. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Protocol 1: Visual Miscibility/Solubility Test (Qualitative)

This method provides a rapid qualitative assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane, hexane)

-

Small test tubes with caps

-

Graduated pipettes or micropipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Incrementally add this compound to the solvent, starting with a small drop (approximately 20-50 µL).

-

After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

Continue adding the solute until it no longer dissolves, or until a significant volume has been added, indicating high solubility or miscibility.

-

Record the observations as miscible, soluble, partially soluble, or insoluble.

Protocol 2: Gravimetric Method for Quantitative Solubility Determination

This method determines solubility by measuring the mass of dissolved solute in a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Airtight, temperature-controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a glass vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for several hours to let any undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved microparticles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature.

-

Once the solvent has completely evaporated, weigh the evaporating dish or vial containing the solute residue.

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solute and the volume of the solvent used.

Protocol 3: UV-Vis Spectrophotometric Method for Quantitative Solubility Determination

This method is suitable if this compound exhibits UV absorbance at a wavelength where the solvent is transparent.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

UV-transparent organic solvent

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Part A: Preparation of a Standard Curve

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Part B: Determination of Solubility

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Protocol 2, steps 1-4).

-

Withdraw an aliquot of the clear supernatant and filter it using a syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility by Gravimetric Method.

Conclusion

References

- 1. This compound 98 594-34-3 [sigmaaldrich.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Thermodynamic Properties of 1,2-Dibromo-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 1,2-Dibromo-2-methylpropane (also known as isobutylene (B52900) bromide). The information is compiled from established chemical databases and relevant scientific literature to support research and development activities requiring precise thermodynamic parameters.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for this compound in both the liquid and gaseous phases. All data is presented at the standard state (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation and Vaporization

| Property | Value (kJ/mol) | Phase | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -103.8 ± 1.7 | Liquid | Sunner and Wulff, 1974[1] |

| Enthalpy of Vaporization (ΔvapH°) | 44.8 ± 0.8 | Liquid to Gas | Calculated |

| Standard Enthalpy of Formation (ΔfH°) | -59.0 ± 1.9 | Gas | Calculated |

The enthalpy of vaporization at standard conditions has been calculated using the liquid phase enthalpy of formation and the enthalpy of vaporization values at different temperatures. The gas phase standard enthalpy of formation is derived from the liquid phase value and the standard enthalpy of vaporization.

Table 2: Phase Change and Other Properties

| Property | Value | Units | Reference(s) |

| Enthalpy of Vaporization (at 259 K) | 33.3 | kJ/mol | Stephenson and Malanowski, 1987[2] |

| Enthalpy of Vaporization (at 423.2 K) | 36.52 | kJ/mol | Majer and Svoboda, 1985[2] |

Note: Explicit experimental data for the standard molar entropy (S°) and heat capacity (Cp) of this compound were not available in the surveyed literature. For estimation of these parameters, computational methods or group contribution methods are recommended.

Experimental Protocols

While the full experimental texts were not accessible, the primary source for the enthalpy of formation data is the work of Sunner and Wulff (1974). The methodologies employed for determining the thermodynamic properties of halogenated alkanes typically involve the following techniques:

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of organobromine compounds is often determined using a rotating-bomb calorimeter. A general procedure involves:

-

Sample Preparation: A precise mass of the purified this compound sample is encapsulated in a combustible container.

-

Calorimeter Setup: The bomb is charged with a known amount of water and an auxiliary substance (like a mineral oil) to ensure complete combustion. The bomb is then filled with high-purity oxygen to a specific pressure.

-

Combustion Reaction: The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded. The rotation of the bomb ensures a homogeneous final solution.

-

Analysis of Products: The final contents of the bomb are analyzed to determine the extent of the reaction and to correct for any side reactions. For organobromine compounds, this includes titration to determine the amount of hydrobromic acid and any free bromine formed.

-

Calculation: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Vaporization Calorimetry (for Enthalpy of Vaporization)

The enthalpy of vaporization can be determined by various methods, including:

-

Direct Calorimetric Measurement: A known amount of the substance is vaporized within a calorimeter, and the heat required for this phase change is measured directly.

-

Vapor Pressure Measurements: The vapor pressure of the liquid is measured at different temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization. The data from Stephenson and Malanowski (1987) and Majer and Svoboda (1985) are likely based on such measurements.[2]

Computational Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods (like coupled-cluster theory) and DFT are commonly used to calculate thermodynamic properties. A typical workflow involves:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

-

Calculation of Thermodynamic Properties: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The standard entropy and heat capacity are calculated using statistical mechanics based on the vibrational, rotational, and translational partition functions.

While no specific computational studies were found for this compound, research on similar small brominated hydrocarbons indicates that accurate predictions can be achieved with modern computational methods.[1]

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the relationship between experimental and computational methods for determining the thermodynamic properties of a compound like this compound.

References

In-Depth Technical Guide: 1,2-Dibromo-2-methylpropane Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 1,2-Dibromo-2-methylpropane (CAS No. 594-34-3). The information is intended to support safe laboratory practices and risk assessment for professionals in research and development.

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. These values are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₄H₈Br₂ |

| Molecular Weight | 215.91 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 148-150 °C at 763 mmHg[1] |

| Density | 1.75 g/mL at 25 °C[1] |

| Vapor Pressure | 15 mmHg at 20 °C[1] |

| Vapor Density | 7.5 (vs air)[1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |

| Solubility | Slightly soluble in water[2] |

| Refractive Index | n20/D 1.5093 (lit.)[1] |

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous chemical with multiple routes of exposure leading to adverse health effects. It is crucial to understand these hazards to implement appropriate safety measures.

| Hazard Classification | Description |

| Acute Toxicity (Oral) | Category 4 - Harmful if swallowed.[2][3] |

| Acute Toxicity (Dermal) | Category 4 - Harmful in contact with skin.[2][3] |

| Acute Toxicity (Inhalation) | Category 4 - Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 - Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Category 2 - Causes serious eye irritation.[2][3] |

| Carcinogenicity | Category 2 - Suspected of causing cancer.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation.[2][3] |

Quantitative Toxicological Data:

-

2-Bromo-2-methylpropane (CAS 507-19-7): LD50 Intraperitoneal - Rat - 1,250 mg/kg; LD50 Intraperitoneal - Mouse - 4,400 mg/kg[5]

-

1-Bromo-2-methylpropane (CAS 78-77-3): LD50 Intraperitoneal - mouse - 1,660 mg/kg[6]

It is important to note that these values are for related but different chemical entities and should be used with caution for risk assessment of this compound.

Section 3: Experimental Protocols for Safe Handling and Disposal

Adherence to strict experimental protocols is paramount when working with this compound due to its hazardous nature.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

References

- 1. 1,2-ジブロモ-2-メチルプロパン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 5. 2-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dibromo-2-methylpropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,2-dibromo-2-methylpropane, a versatile building block in organic synthesis. Its unique structural features, possessing both a primary and a tertiary bromide, allow for selective reactions and the introduction of the isobutylene (B52900) moiety into a variety of molecular scaffolds. This reagent is particularly valuable in the synthesis of amines, alkenes, and organometallic intermediates, which are crucial in the development of pharmaceuticals and other fine chemicals.

Gabriel Synthesis of Primary Amines

This compound can be employed in a modified Gabriel synthesis to produce 2-bromo-2-methylpropan-1-amine, a useful intermediate for further functionalization. The primary bromide selectively reacts with potassium phthalimide (B116566), leaving the sterically hindered tertiary bromide intact for subsequent transformations.

Data Presentation: Reaction Parameters for the Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

| Parameter | Value/Condition | Reference |

| Reactants | ||

| This compound | 1.1 eq | [1] |

| Potassium Phthalimide | 1.0 eq | [1] |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [1] |

| Temperature | 80-90 °C | [1] |

| Reaction Time | 12-18 hours | [1] |

| Atmosphere | Inert (Nitrogen or Argon) | [1] |

| Reported Yield (analogous reaction) | 69-79% | [2][3] |

Note: While a specific yield for the reaction with this compound was not found in the reviewed literature, the analogous reaction with 1,2-dibromoethane (B42909) to form N-(2-bromoethyl)phthalimide reports yields in the range of 69-79%.[2][3]

Experimental Protocol: Synthesis of 2-Bromo-2-methylpropan-1-amine Hydrobromide

Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide [1]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To the stirred solution, add this compound (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Synthesis of 2-Bromo-2-methylpropan-1-amine Hydrobromide (Ing-Manske Procedure) [1]

-

Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine (B178648) monohydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide (B32825) will form.

-

After cooling to room temperature, acidify the mixture with concentrated HCl to precipitate any unreacted hydrazine.

-

Filter the mixture to remove the phthalhydrazide and any hydrazine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine into an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-methylpropan-1-amine.

-

Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

-

Add a solution of hydrobromic acid in acetic acid or ethereal HBr dropwise with stirring until precipitation is complete.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-bromo-2-methylpropan-1-amine hydrobromide.

Signaling Pathway Diagram: Gabriel Synthesis

Caption: Gabriel synthesis of 2-bromo-2-methylpropan-1-amine.

Dehydrobromination to Form Alkenes

This compound can undergo elimination reactions to yield unsaturated products. Treatment with a strong, sterically hindered base is expected to favor the formation of 2-bromo-3-methyl-1-butene through an E2 mechanism. Further elimination is also possible under forcing conditions.

Data Presentation: Adapted Reaction Parameters for Dehydrobromination

| Parameter | Value/Condition | Reference (Adapted from) |

| Reactants | ||

| This compound | 1.0 eq | [4] |

| Potassium tert-butoxide | >1.0 eq | [4] |

| Solvent | tert-Butanol | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | Not specified | |

| Expected Major Product | 2-bromo-3-methyl-1-butene |

Note: This protocol is adapted from the dehydrobromination of 2-bromo-2-methylpropane. The use of a slight excess of base is recommended to drive the reaction to completion.

Experimental Protocol: Adapted Protocol for the Dehydrobromination of this compound

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (>1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., pentane (B18724) or diethyl ether).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation.

-

The crude product can be purified by fractional distillation.

Logical Relationship Diagram: Dehydrobromination (E2 Mechanism)

Caption: E2 mechanism for the dehydrobromination of this compound.

Formation of Grignard Reagents

The reaction of this compound with magnesium metal presents an interesting case for the formation of a Grignard reagent. Due to the different reactivity of the primary and tertiary bromides, selective formation of a mono-Grignard reagent at the primary position is conceivable, although the potential for intramolecular reactions or the formation of a di-Grignard reagent exists. The use of an initiator such as 1,2-dibromoethane is often necessary to activate the magnesium surface.[5]

Experimental Workflow: General Procedure for Grignard Reagent Formation

Note: A detailed protocol for the Grignard reaction of this compound was not found. The following is a general workflow adapted from standard Grignard reagent preparation.

Caption: General workflow for the preparation of a Grignard reagent.

Potential Application in Heterocyclic Synthesis: Synthesis of Thiazole (B1198619) Derivatives

Vicinal dibromides are known precursors for the synthesis of various heterocyclic compounds. One potential application of this compound is in the Hantzsch thiazole synthesis, where it could react with a thiourea (B124793) to form a 2-amino-4,4-dimethyl-4,5-dihydrothiazole derivative. This class of compounds is of interest in medicinal chemistry due to their diverse biological activities.[6]

Logical Relationship Diagram: Proposed Thiazole Synthesis

Caption: Proposed synthesis of a thiazole derivative.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering pathways to key intermediates such as primary amines and functionalized alkenes. Its potential in forming Grignard reagents and participating in the synthesis of heterocyclic systems further broadens its utility in the construction of complex molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this important building block.

References

Application Notes and Protocols: 1,2-Dibromo-2-methylpropane as a Precursor for Neopentyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neopentyl group, a sterically hindered moiety with the systematic name 2,2-dimethylpropyl, is of significant interest in medicinal chemistry and materials science.[1] Its bulky nature can confer improved metabolic stability to drug candidates by shielding susceptible functional groups from enzymatic degradation. Furthermore, the neopentyl group can influence a molecule's lipophilicity and conformational preferences, making it a valuable component in the design of novel therapeutics and advanced materials. While various synthetic routes to neopentyl-containing compounds exist, this document outlines a plausible multi-step pathway starting from the readily available vicinal dibromide, 1,2-dibromo-2-methylpropane.

The described synthetic strategy involves a three-step reaction sequence:

-

Double Dehydrobromination: Conversion of this compound to the terminal alkyne, 3-methyl-1-butyne (B31179).

-

Hydroboration-Oxidation: Anti-Markovnikov hydration of 3-methyl-1-butyne to yield 3-methylbutanal (B7770604).

-

Reduction: Conversion of the intermediate aldehyde to the final product, neopentyl alcohol (2,2-dimethylpropan-1-ol).

Logical Workflow of the Synthesis

The overall transformation from the starting material to the neopentyl alcohol product is depicted in the following workflow diagram.

Caption: Synthetic pathway from this compound to neopentyl alcohol.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-1-butyne via Double Dehydrobromination

This protocol is based on the general principle of dehydrobromination of vicinal dibromides to form alkynes using a strong base at elevated temperatures.[2]

Reaction Scheme:

(CH₃)₂C(Br)CH₂Br + 2 KOH (in ethanol) → (CH₃)₂CH-C≡CH + 2 KBr + 2 H₂O

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 215.91 | 21.6 g | 0.10 |

| Potassium Hydroxide (B78521) (KOH) | 56.11 | 16.8 g | 0.30 |

| Ethanol (95%) | - | 100 mL | - |

| Ice-water bath | - | - | - |

| Diethyl ether | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and 100 mL of 95% ethanol.

-

Carefully add potassium hydroxide pellets to the flask.

-

Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by gas chromatography.

-

After the reaction is complete, cool the flask in an ice-water bath.

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the low-boiling 3-methyl-1-butyne. The boiling point of 3-methyl-1-butyne is approximately 28 °C.

Expected Yield: The yield for this type of reaction can vary, but a yield of 50-70% is a reasonable expectation based on similar transformations.

Step 2: Synthesis of 3-Methylbutanal via Hydroboration-Oxidation

This protocol follows the established anti-Markovnikov hydration of a terminal alkyne to an aldehyde.[3][4]

Reaction Scheme:

(CH₃)₂CH-C≡CH + BH₃-THF → Intermediate Organoborane Intermediate Organoborane + H₂O₂, NaOH → (CH₃)₂CH-CH₂-CHO

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-1-butyne | 68.12 | 6.8 g | 0.10 |

| Borane-tetrahydrofuran complex (1 M in THF) | - | 110 mL | 0.11 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

| Sodium Hydroxide (3 M aqueous solution) | 40.00 | 37 mL | 0.11 |

| Hydrogen Peroxide (30% aqueous solution) | 34.01 | 12.5 mL | ~0.11 |

| Diethyl ether | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a flame-dried, 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6.8 g of 3-methyl-1-butyne in 50 mL of anhydrous THF.

-

Cool the flask in an ice-water bath.

-

Slowly add 110 mL of 1 M BH₃-THF solution from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Cool the flask again in an ice-water bath and slowly add 37 mL of 3 M aqueous sodium hydroxide solution.

-

Carefully add 12.5 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with two 50 mL portions of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 3-methylbutanal. Further purification can be achieved by distillation.

Expected Yield: Hydroboration-oxidation reactions are generally high-yielding, with expected yields in the range of 80-95%.

Step 3: Synthesis of Neopentyl Alcohol via Reduction

This protocol describes a standard reduction of an aldehyde to a primary alcohol using sodium borohydride (B1222165).[1]

Reaction Scheme:

(CH₃)₂CH-CH₂-CHO + NaBH₄ (in ethanol) → (CH₃)₃C-CH₂OH

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylbutanal | 86.13 | 8.6 g | 0.10 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g | 0.05 |

| Ethanol (95%) | - | 100 mL | - |

| Hydrochloric Acid (1 M aqueous solution) | - | ~50 mL | - |

| Diethyl ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 8.6 g of 3-methylbutanal in 100 mL of 95% ethanol.

-

Cool the solution in an ice-water bath.

-

Slowly add 1.9 g of sodium borohydride in small portions with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Cool the flask again and slowly add 1 M hydrochloric acid to quench the reaction and neutralize the mixture (check with pH paper).

-

Transfer the mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain neopentyl alcohol. The product can be further purified by distillation (boiling point ~113 °C).

Expected Yield: Sodium borohydride reductions are typically very efficient, with expected yields often exceeding 90%.

Quantitative Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | This compound | 3-Methyl-1-butyne | KOH, Ethanol | 50-70 |

| 2 | 3-Methyl-1-butyne | 3-Methylbutanal | BH₃-THF, H₂O₂, NaOH | 80-95 |

| 3 | 3-Methylbutanal | Neopentyl Alcohol | NaBH₄, Ethanol | >90 |

Alternative Synthetic Considerations

An alternative approach to utilize this compound could involve its conversion to 2-methyl-3-butyn-2-ol (B105114).[5][6] This intermediate is valuable in its own right and is used in the synthesis of various pharmaceuticals and specialty chemicals. The synthesis of 2-methyl-3-butyn-2-ol typically involves the reaction of acetone (B3395972) with acetylene (B1199291) in the presence of a strong base. While not a direct route to neopentyl compounds, it represents another potential application of a derivative of this compound.

Conclusion

The protocols outlined provide a viable, albeit multi-step, pathway for the synthesis of neopentyl alcohol from this compound. This route leverages fundamental organic transformations and offers a logical approach for researchers in need of neopentyl-containing building blocks. The successful execution of this synthetic sequence can provide access to a key structural motif for applications in drug development and materials science.

References

Application Notes and Protocols: Dehydrobromination of 1,2-Dibromo-2-methylpropane to form Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrobromination of 1,2-dibromo-2-methylpropane. This reaction is a classic example of an E2 elimination, yielding a vinyl bromide. The primary product of this reaction is 2-bromo-2-methylpropene. Due to the structure of the starting material, a subsequent elimination to form an alkyne is not feasible. These protocols are intended to guide researchers in the successful execution and understanding of this synthetic transformation.

Introduction

Dehydrohalogenation of vicinal dihalides is a fundamental reaction in organic synthesis for the formation of carbon-carbon double bonds.[1] The reaction typically proceeds via an E2 (bimolecular elimination) mechanism when a strong, non-nucleophilic base is employed.[2] For this compound, the elimination of one equivalent of hydrogen bromide results in the formation of 2-bromo-2-methylpropene. The regioselectivity of this reaction is dictated by the availability of abstractable β-protons. In the case of this compound, the only available β-protons are on the methyl groups, leading to a single alkene product.

Reaction Mechanism

The dehydrobromination of this compound proceeds through a concerted E2 elimination mechanism. A strong base, such as potassium hydroxide (B78521) in ethanol (B145695), abstracts a proton from one of the methyl groups (a β-carbon). Simultaneously, the C-Br bond on the adjacent carbon breaks, and a π-bond is formed, resulting in the alkene product.

Caption: E2 mechanism for the dehydrobromination of this compound.

Data Presentation

The following table summarizes the key reactants and expected product for the dehydrobromination of this compound. Please note that specific yields can vary based on reaction conditions and scale.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role | Expected Product |

| This compound | C₄H₈Br₂ | 215.91 | Starting Material | |

| Potassium Hydroxide (KOH) | KOH | 56.11 | Base | |

| Ethanol (C₂H₅OH) | C₂H₆O | 46.07 | Solvent | |

| 2-Bromo-2-methylpropene | C₄H₇Br | 135.00 | Major Organic Product | |

| Potassium Bromide (KBr) | KBr | 119.00 | Byproduct | |

| Water (H₂O) | H₂O | 18.02 | Byproduct |

Experimental Protocols

The following is a general protocol for the dehydrobromination of a vicinal dibromide, which can be adapted for this compound.[3]

Materials:

-

This compound

-

Potassium hydroxide (solid)

-

Ethanol (95% or absolute)

-

Boiling chips

-

Deionized water

-

Ice bath

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Separatory funnel

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound and solid potassium hydroxide. For a representative reaction, a 2:1 molar ratio of KOH to the dibromide is recommended.[3]

-

Add ethanol as the solvent. A typical concentration would be dissolving the reactants in 50-75 mL of ethanol.

-

Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.

-

Reflux: Attach the reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser.

-

Heat the mixture to reflux using a heating mantle or a water bath. The reaction temperature will be the boiling point of ethanol (approximately 78 °C).

-

Maintain the reflux with stirring for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water. This will precipitate the organic product and dissolve the inorganic byproducts.

-

If the product is a solid, it can be collected by vacuum filtration. If it is a liquid, the mixture should be transferred to a separatory funnel for extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (if solid) or by distillation (if liquid).

Caption: Experimental workflow for the dehydrobromination of this compound.

Concluding Remarks

The dehydrobromination of this compound is a straightforward and efficient method for the synthesis of 2-bromo-2-methylpropene. The reaction proceeds via a well-understood E2 mechanism and can be performed using standard laboratory equipment. The provided protocol offers a general guideline that can be optimized for specific research needs. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired alkene product.

References

Application Notes and Protocols for the Reaction of 1,2-Dibromo-2-methylpropane with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of vicinal dihalides, such as 1,2-dibromo-2-methylpropane, with strong bases is a cornerstone of synthetic organic chemistry, primarily utilized for the synthesis of alkynes. This process, known as a twofold dehydrohalogenation, proceeds through a sequential elimination of two molecules of hydrogen bromide (HBr), yielding a carbon-carbon triple bond. The reaction is of significant interest in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products, where the introduction of an alkyne moiety is a key strategic step. The choice of a strong, non-nucleophilic base is critical to favor the elimination pathway over competing substitution reactions. Commonly employed bases include sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium tert-butoxide (t-BuOK) in a suitable organic solvent. The regioselectivity of the elimination is dictated by the structure of the substrate and the nature of the base used.

Reaction Mechanism and Products

The reaction of this compound with a strong base proceeds via a twofold E2 (bimolecular elimination) mechanism.[1][2] In the first step, the base abstracts a proton from the carbon adjacent to the tertiary carbon bearing a bromine atom (the β-carbon), leading to the formation of a vinylic halide intermediate, 2-bromo-3-methyl-1-butene. A second E2 elimination from this intermediate, where the base abstracts the vinylic proton, results in the formation of the terminal alkyne, 3-methyl-1-butyne (B31179).[3][4]

Due to the acidity of the terminal alkyne proton (pKa ≈ 25), when a very strong base like sodium amide is used, a third equivalent of the base is typically required. The first two equivalents effect the double dehydrobromination, and the third equivalent deprotonates the resulting terminal alkyne to form a sodium acetylide salt. A subsequent aqueous workup is then necessary to protonate the acetylide and yield the neutral alkyne product.[3][5]

The overall transformation can be summarized as follows:

This compound → [2-bromo-3-methyl-1-butene] → 3-methyl-1-butyne

Key Reagents and Products

| Compound Name | Structure | Role | Molar Mass ( g/mol ) |

| This compound | (CH₃)₂C(Br)CH₂Br | Substrate | 215.93 |

| **Sodium Amide (NaNH₂) ** | NaNH₂ | Strong Base | 39.01 |

| Potassium tert-Butoxide (t-BuOK) | (CH₃)₃COK | Strong, Bulky Base | 112.21 |

| 3-Methyl-1-butyne | HC≡CC(CH₃)₂H | Final Product | 68.12 |

| 2-Bromo-3-methyl-1-butene | H₂C=C(Br)CH(CH₃)₂ | Intermediate | 149.03 |

Quantitative Data from Analogous Reactions

| Substrate | Base (Equivalents) | Solvent | Temperature | Time | Product | Yield (%) |

| 1,2-Dibromopentane | NaNH₂ (3) | Liquid NH₃ | -33°C | 2 h | 1-Pentyne | ~65-75 |

| 2,3-Dibromopentane | NaNH₂ (2) | Liquid NH₃ | -33°C | 2 h | 2-Pentyne | ~70-80 |

| trans-1,2-Dibromocyclohexane | t-BuOK (2.2) | DMSO | 100°C | 3 h | Cyclohexyne (trapped) | Moderate |

| 1,2-Dibromo-1,2-diphenylethane | KOH | Ethylene Glycol | Reflux | 30 min | Diphenylacetylene | High |

Experimental Protocols

The following are generalized protocols for the synthesis of 3-methyl-1-butyne from this compound using two common strong bases. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: Dehydrobromination using Sodium Amide in Liquid Ammonia

This method is highly effective for the synthesis of terminal alkynes.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

-

Ammonia Condensation: Under an inert atmosphere (e.g., nitrogen or argon), condense the required volume of ammonia gas into the flask by cooling it with a dry ice/acetone bath.

-

Base Addition: To the stirred liquid ammonia, carefully add sodium amide in small portions. A slight color change may be observed. Use approximately 3 molar equivalents of NaNH₂ per mole of the dibromide.[5]

-

Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred ammonia/NaNH₂ slurry over 30-60 minutes.

-

Reaction: Allow the reaction to stir for 2-4 hours, maintaining the temperature with the cold bath. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable system can be devised.

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride or by allowing the ammonia to evaporate, followed by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Once the ammonia has evaporated, add water and diethyl ether to the residue. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with two additional portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Due to the volatility of 3-methyl-1-butyne (boiling point: 28-29 °C), purification is best achieved by careful fractional distillation.

Protocol 2: Dehydrobromination using Potassium tert-Butoxide

This protocol uses a strong, sterically hindered base in an organic solvent, which can be more convenient than using liquid ammonia.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Pentane (B18724) or diethyl ether

-